

In-Depth Technical Guide to the Photophysical Properties of IR-806 Dye

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For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-806 is a near-infrared (NIR) heptamethine cyanine dye that has garnered significant attention in biomedical research due to its unique photophysical properties. Operating within the NIR window (700-900 nm), **IR-806** offers advantages for biological applications, including deeper tissue penetration of light and reduced autofluorescence from endogenous molecules. This technical guide provides a comprehensive overview of the core photophysical characteristics of **IR-806**, detailed experimental protocols for their determination, and visualizations of its application in key research areas.

Core Photophysical Properties

The utility of **IR-806** in various applications is dictated by its fundamental photophysical parameters. These properties are summarized in the tables below, followed by a detailed discussion.

Spectroscopic Properties



Property	Value	Solvent	Reference
Absorption Maximum (λmax)	~806 nm	Chloroform	[1]
~802 nm	Deionized Water		
Emission Maximum (λem)	>900 nm	Chloroform	[1]
Stokes Shift	>94 nm	Chloroform	[1]
Molar Extinction Coefficient (ε)	390 L·g-1·cm-1	Chloroform	[1]
Fluorescence Lifetime (τ)	1.14 ns	Chloroform	[1]

Quantum Yield and Stability



Property	Value	Conditions	Reference
Fluorescence Quantum Yield (ΦF)	Data not available in aqueous solution. For similar NIR dyes, values are typically low and solvent-dependent.	PBS	
Photostability	Qualitative descriptions suggest it is a "photo stable dye" [2]; however, quantitative data on photobleaching quantum yield is not readily available.		
Chemical Stability	Stable under standard storage conditions (-20°C to -80°C, protected from light and moisture).	[3]	

Detailed Discussion of Photophysical Properties

Absorption and Emission: IR-806 exhibits a strong absorption peak in the near-infrared region, with its maximum absorption wavelength (λ max) being solvent-dependent. In chloroform, the peak is observed at approximately 806 nm, while in deionized water, a slight blue shift to around 802 nm is seen. The emission spectrum is broad and extends beyond 900 nm, resulting in a large Stokes shift. This significant separation between the absorption and emission maxima is advantageous for fluorescence imaging as it minimizes self-absorption and allows for the effective separation of excitation and emission signals.

Molar Extinction Coefficient: The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. A high molar extinction coefficient is desirable for applications requiring high sensitivity. For **IR-806**, a value of 390 L·g-1·cm-1 has been

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reported in chloroform[1]. It is important to note that this value is not in the standard units of M-1·cm-1 and is in a non-aqueous solvent. For practical use in biological systems, the determination of the molar extinction coefficient in an aqueous buffer such as PBS is recommended.

Fluorescence Lifetime: The fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. The reported fluorescence lifetime of **IR-806** in chloroform is 1.14 ns[1]. This parameter is crucial for advanced imaging techniques such as fluorescence lifetime imaging microscopy (FLIM).

Fluorescence Quantum Yield: The fluorescence quantum yield (Φ F) represents the efficiency of the fluorescence process, defined as the ratio of emitted photons to absorbed photons. While specific quantitative data for **IR-806** in aqueous solutions is not readily available in the reviewed literature, it is a critical parameter for assessing the brightness of the dye. For many near-infrared cyanine dyes, the quantum yield is known to be highly dependent on the solvent environment and can be relatively low in aqueous solutions due to aggregation and non-radiative decay pathways.

Stability: **IR-806** is described as a photostable dye, which is a critical feature for applications involving prolonged light exposure, such as fluorescence microscopy and tracking studies. However, quantitative data on its photobleaching quantum yield would be necessary for a precise comparison with other fluorophores. Chemically, the dye is stable when stored under appropriate conditions, protected from light and moisture[3].

Experimental Protocols

This section provides detailed methodologies for the characterization of the key photophysical properties of **IR-806**.

Determination of Molar Extinction Coefficient

The molar extinction coefficient can be determined using the Beer-Lambert law, $A = \varepsilon cI$, where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and I is the path length of the cuvette.

Protocol:



- Preparation of a Stock Solution: Accurately weigh a small amount of IR-806 dye and dissolve
 it in a known volume of the desired solvent (e.g., PBS, pH 7.4) to prepare a stock solution of
 known concentration.
- Serial Dilutions: Prepare a series of dilutions from the stock solution with known concentrations.
- Spectrophotometer Measurement: Measure the absorbance of each dilution at the absorption maximum (λmax) using a UV-Vis spectrophotometer. Use the same solvent as a blank.
- Data Analysis: Plot the absorbance values against the corresponding concentrations. The data should yield a linear relationship. The molar extinction coefficient (ε) is calculated from the slope of the line (slope = εl).

Determination of Fluorescence Quantum Yield

The relative fluorescence quantum yield can be determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Protocol:

- Selection of a Standard: Choose a suitable fluorescence standard with a known quantum yield in the same spectral region as **IR-806** (e.g., Indocyanine Green in DMSO).
- Preparation of Solutions: Prepare a series of dilute solutions of both the IR-806 sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
- Measurement of Absorption and Emission Spectra:
 - Measure the absorption spectra of all solutions.
 - Measure the fluorescence emission spectra of all solutions using a spectrofluorometer.
 The excitation wavelength should be the same for both the sample and the standard.
- Data Analysis: The fluorescence quantum yield of the sample (ΦF,sample) is calculated using the following equation:



 Φ F,sample = Φ F,standard × (Isample / Istandard) × (Astandard / Asample) × (ηsample2 / ηstandard2)

where:

- I is the integrated fluorescence intensity.
- A is the absorbance at the excitation wavelength.
- \circ η is the refractive index of the solvent.

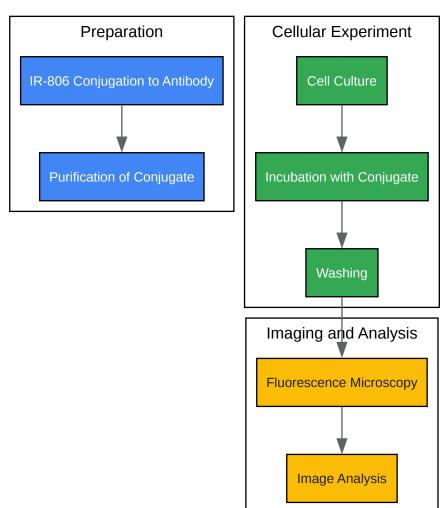
Applications and Workflows

IR-806 is a versatile tool in biomedical research, with primary applications in cellular imaging and as a photosensitizer in photodynamic therapy.

Targeted Cellular Imaging

IR-806 can be conjugated to targeting moieties, such as antibodies, to specifically label and visualize cells or tissues of interest.





Workflow for Targeted Cellular Imaging with IR-806

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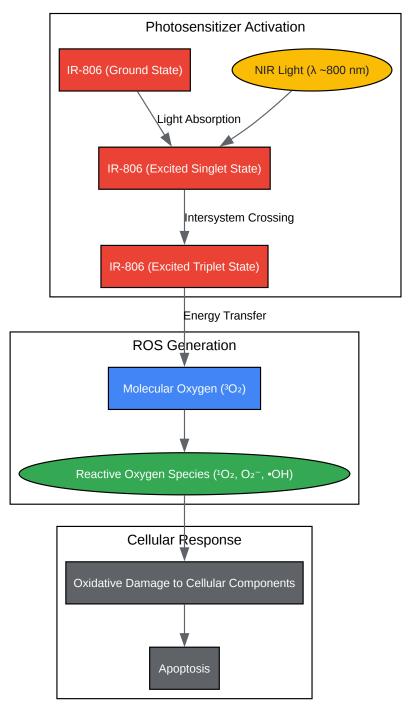
Caption: Workflow for targeted cellular imaging using an IR-806 antibody conjugate.

Photodynamic Therapy Signaling

In photodynamic therapy (PDT), a photosensitizer like **IR-806** is excited by light to produce reactive oxygen species (ROS), which induce cell death.



Mechanism of IR-806 Mediated Photodynamic Therapy



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